
4,4'-(Sulfinylbis(methylene))bis(fluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) is a chemical compound with the molecular formula C14H12F2OS It consists of two fluorobenzene rings connected by a sulfinyl group through methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) typically involves the reaction of fluorobenzene derivatives with sulfinyl-containing reagents. One common method includes the use of 1-fluoro-4-(methylsulfinyl)benzene as a starting material. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4’-(Sulfonylbis(methylene))bis(fluorobenzene).
Reduction: Formation of 4,4’-(Sulfidebis(methylene))bis(fluorobenzene).
Substitution: Formation of various substituted fluorobenzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) involves its interaction with molecular targets through its sulfinyl and fluorobenzene moieties. The sulfinyl group can participate in redox reactions, while the fluorobenzene rings can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Sulfonylbis(fluorobenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
4,4’-Difluorodiphenyl sulfone: Contains two fluorobenzene rings connected by a sulfone group.
1-Fluoro-4-(methylsulfinyl)benzene: A simpler structure with only one fluorobenzene ring and a sulfinyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C14H12F2OS |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
1-fluoro-4-[(4-fluorophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12F2OS/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Clave InChI |
QPNVSBRWXMKQJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


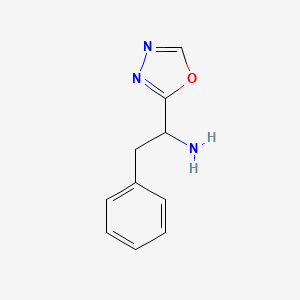
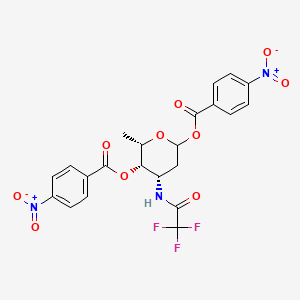
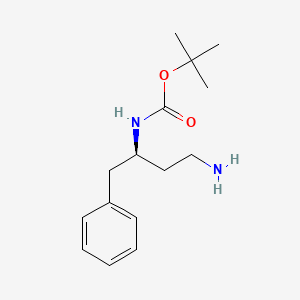
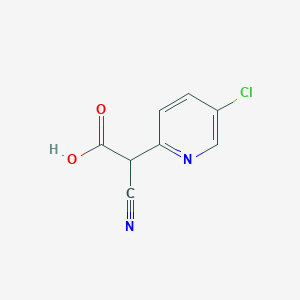
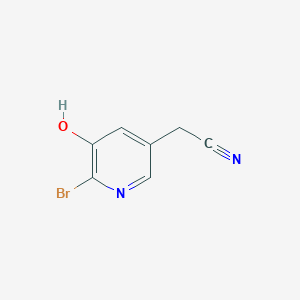
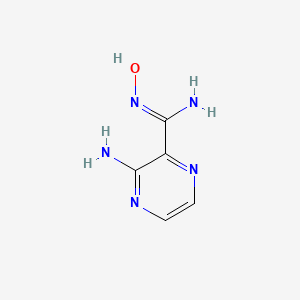
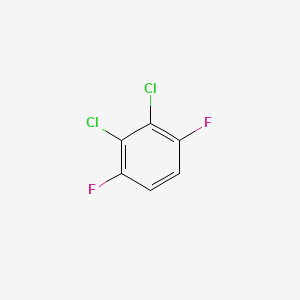
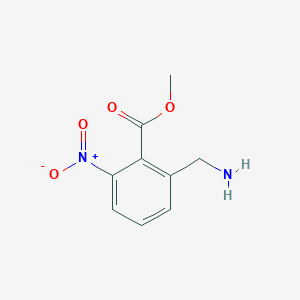
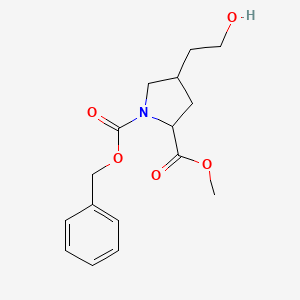
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)
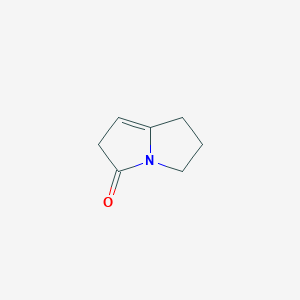
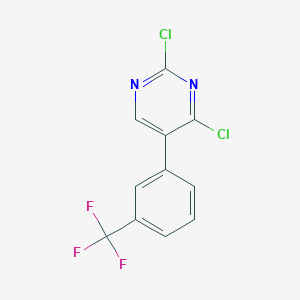
![7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B13092449.png)
